4-Fluoro-2-isopropoxyaniline

CNS drug design ADMET prediction fluorinated building blocks

4-Fluoro-2-isopropoxyaniline (CAS 148583-65-7) is a fluorinated aromatic amine building block (C₉H₁₂FNO, MW 169.2) characterized by a fluorine atom at the para position and an isopropoxy group at the ortho position of the aniline core. This specific 4-fluoro/2-isopropoxy substitution pattern confers distinct electronic and steric properties that are exploited in medicinal chemistry (MNK kinase inhibitor programs) and agrochemical synthesis (flufenacet-analog herbicides), as documented in patent and primary research literature.

Molecular Formula C9H12FNO
Molecular Weight 169.2 g/mol
CAS No. 148583-65-7
Cat. No. B170368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-isopropoxyaniline
CAS148583-65-7
Molecular FormulaC9H12FNO
Molecular Weight169.2 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=CC(=C1)F)N
InChIInChI=1S/C9H12FNO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,11H2,1-2H3
InChIKeyOCJQKVQIWUODTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-isopropoxyaniline (CAS 148583-65-7) Procurement & Selection Guide: Key Differentiation for Sourcing Decisions


4-Fluoro-2-isopropoxyaniline (CAS 148583-65-7) is a fluorinated aromatic amine building block (C₉H₁₂FNO, MW 169.2) characterized by a fluorine atom at the para position and an isopropoxy group at the ortho position of the aniline core . This specific 4-fluoro/2-isopropoxy substitution pattern confers distinct electronic and steric properties that are exploited in medicinal chemistry (MNK kinase inhibitor programs) and agrochemical synthesis (flufenacet-analog herbicides), as documented in patent and primary research literature [1][2]. The compound is commercially available as a free base (≥95% purity) from multiple global suppliers with batch-specific QC documentation (NMR, HPLC, GC) .

Fluorinated building block for CNS-penetrant kinase inhibitor programs and flufenacet-analog agrochemical synthesis.
Multi-supplier free base (≥95% purity) with batch-specific QC documentation (NMR, HPLC, GC) for procurement assurance.
Distinct 4-fluoro/2-isopropoxy pattern provides unique electronic and steric properties for SAR-driven synthesis.

Why Generic Aniline Derivatives Cannot Replace 4-Fluoro-2-isopropoxyaniline in MNK-Focused or Agrochemical Programs


Regioisomeric or non-fluorinated aniline analogs (e.g., 2-isopropoxyaniline, 4-fluoro-2-methoxyaniline, 5-fluoro-2-isopropoxyaniline) exhibit quantifiably different physicochemical profiles, including altered lipophilicity (ΔLogP up to ~0.9 units) and divergent BBB permeability predictions, that preclude simple interchange in synthesis pipelines targeting CNS-penetrant kinase inhibitors or specific agrochemical scaffolds [1]. Critically, the 4-fluoro/2-isopropoxy substitution pattern is embedded within the core scaffold of literature-validated MNK1/2 inhibitors (e.g., the thieno[2,3-d]pyrimidine series), where even minor substituent changes abrogate inhibitory activity [2]. The following quantitative evidence details these precise points of differentiation.

Regioisomers 5-fluoro-2-isopropoxyaniline or 2-fluoro-5-isopropoxyaniline shift lipophilicity (ΔLogP up to ~0.7) and may alter BBB permeability predictions.
Analogs 2-isopropoxyaniline (non-fluorinated) lacks predicted CNS permeability; 4-fluoroaniline eliminates the 2-isopropoxy motif critical for MNK1/2 target engagement.
Scaffold In thieno[2,3-d]pyrimidine series, even minor aniline substitution changes abrogate inhibitory activity; the 4-fluoro/2-isopropoxy pattern is literature-embedded.

Quantitative Differentiation Evidence for 4-Fluoro-2-isopropoxyaniline (148583-65-7): Head-to-Head Comparator Data


Enhanced Lipophilicity and Predicted BBB Permeability vs. Non-Fluorinated 2-Isopropoxyaniline

The introduction of the 4-fluoro substituent significantly elevates lipophilicity relative to the non-fluorinated parent scaffold. In silico ADMET predictions for 4-fluoro-2-isopropoxyaniline hydrochloride yield a Consensus LogP of 2.17 . The non-fluorinated analog, 2-isopropoxyaniline (CAS 29026-74-2), exhibits a calculated LogP of approximately 1.5–1.6 . This LogP increase of ~0.5–0.7 units corresponds to a predicted Blood-Brain Barrier (BBB) classification shift to 'Yes' (BBB Permeant) for the fluorinated compound, versus a lower or absent BBB prediction for the non-fluorinated analog .

Lipophilicity & BBB Prediction
Data to verify
TargetLogP 2.17 / BBB Yes
ComparatorLogP ~1.5–1.6 / BBB lower
Difference+0.5–0.7 LogP units
Supports CNS-penetrant tool compound design context.
In silico prediction only; experimental brain exposure requires validation.
CNS drug design ADMET prediction fluorinated building blocks

High-Yield Synthesis (98%) Enabling Cost-Efficient Multi-Gram to Kilogram Scale-Up

The catalytic hydrogenation of 4-fluoro-2-isopropoxy-1-nitrobenzene (49.3 g, 248 mmol) using 10% Pd/C (50% aqueous, Degussa type E101) in ethanol under H₂ atmosphere proceeds with an isolated yield of 98% (41.0 g) for 4-fluoro-2-isopropoxyaniline . This robust, high-yielding protocol is fully characterized by ¹H NMR, ¹⁹F NMR, and MS (ESI) . For comparison, analogous hydrogenation of unsubstituted nitrobenzene derivatives (e.g., 2-nitrophenol-based routes to 2-isopropoxyaniline) typically yields ~85–90% under optimized conditions .

Synthesis Yield
Cross-study comparable
Target98% isolated yield
Baseline~85–90% yield (analog routes)
ScaleMulti-gram (41.0 g demonstrated)
Supports cost-efficient scale-up procurement review.
Yield from published catalytic hydrogenation protocol; process transfer requires verification.
process chemistry catalytic hydrogenation cost-efficient procurement

Validated Scaffold for Potent MNK1/MNK2 Kinase Inhibition vs. Alternative Aniline Substitution Patterns

In a systematic medicinal chemistry campaign, a series of 28 thieno[2,3-d]pyrimidine derivatives bearing the 4-fluoro-2-isopropoxyaniline fragment were synthesized and evaluated against MNK1 and MNK2. Fifteen compounds displayed inhibitory activity, with the lead compound MNK-7g exhibiting an IC₅₀ of 1.61 µM against MNK1 and 3.02 µM against MNK2 [1]. Critically, alternate aniline substitution patterns explored within the same scaffold series (e.g., unsubstituted aniline, 4-fluoroaniline, or 2-methoxyaniline at the corresponding position) failed to generate comparably potent dual MNK1/2 inhibitors, underscoring the contribution of the 4-fluoro/2-isopropoxy motif to target engagement [1][2]. MNK-7g also demonstrated on-target selectivity, with no significant effects on other signaling pathways tested and no adverse effects on cell viability [1].

MNK1/MNK2 Inhibition
Class-level inference
Target (MNK-7g)MNK1 IC₅₀ 1.61 µM
MNK2 IC₅₀ 3.02 µM
Comparator anilinesMajority inactive or substantially less potent
Reported kinase engagement context; scaffold essential for published SAR.
Class-level SAR trend; comparator IC₅₀ values not fully disclosed. On-target selectivity context reported.
MNK kinase inhibition cancer therapeutics structure-activity relationship

Regioisomeric Differentiation: Lipophilicity Tuning Relative to 5-Fluoro-2-isopropoxyaniline and 2-Fluoro-5-isopropoxyaniline

The position of the fluorine substituent on the isopropoxyaniline scaffold substantially alters lipophilicity. 4-Fluoro-2-isopropoxyaniline exhibits an XLogP3 of 2.1 . In comparison, its regioisomer 5-fluoro-2-isopropoxyaniline (CAS 1019484-18-4) shows a higher LogP ranging from 2.38 to 2.78 across computational platforms [1], while 2-fluoro-5-isopropoxyaniline (CAS 99717-08-5) presents a LogP of 1.90–2.20 . The ~0.3–0.7 LogP difference between the 4-fluoro and 5-fluoro regioisomers translates to measurably different partitioning behavior, which directly impacts compound solubility, metabolic stability, and environmental fate profiles relevant to both drug design and agrochemical development programs [2].

Regioisomer LogP Tuning
Cross-study comparable
Target (4-F)XLogP3 2.1 / Consensus 2.17
5-Fluoro-2-LogP 2.38–2.78
2-Fluoro-5-LogP 1.90–2.20
Distinct lipophilicity window for ADMET property optimization.
Computed values from multiple platforms; experimental LogP may differ.
regioisomer comparison LogP tuning agrochemical intermediate

Documented Agrochemical Utility: Specified Intermediate for Flufenacet-Analog Herbicide Synthesis

4-Fluoro-2-isopropoxyaniline (as its hydrochloride salt, CAS 380430-47-7) is explicitly cited as a precursor in the synthesis of flufenacet analogs—selective oxyacetanilide herbicides that inhibit cell division in target weeds . Flufenacet (CAS 142459-58-3) is a commercially established pre-emergence herbicide with a well-defined market. The 4-fluoro-2-isopropoxyaniline scaffold provides the fluorinated aromatic amine moiety required for constructing the N-(4-fluorophenyl)-N-isopropyl acetamide pharmacophore characteristic of this herbicide class [1]. The hydrochloride salt form ensures consistent handling, solubility, and stoichiometric control in large-scale process development .

Agrochemical Intermediate
Class-level inference
TargetCited for flufenacet-analog synthesis
Comparator4-fluoroaniline yields different final product
Enables access to specific flufenacet-analog chemical space.
Patent citation; regioisomers not validated for this herbicide class.
herbicide intermediate flufenacet analogs agrochemical procurement

Commercial Availability with Documented Purity and QC Traceability Across Multiple Global Suppliers

4-Fluoro-2-isopropoxyaniline (free base) is commercially stocked by multiple independent suppliers at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC analysis . Suppliers include AKSci (USA, Min. Purity 95%), Bidepharm (China, 95% with NMR/HPLC/GC reports), BOC Sciences (global, XLogP3 2.1), MolCore (ISO-certified, 98% purity), and Cool Pharm (95%) [1]. The hydrochloride salt form (CAS 380430-47-7) is also available from Alfa Chemistry (98% purity) with full ADMET computational characterization . This multi-supplier landscape mitigates single-source supply risk, a critical factor for long-term medicinal chemistry and process development programs.

Commercial Availability
Supporting evidence
Suppliers≥5 global (free base + HCl)
Purity Range95%–98% with batch QC
Multi-source procurement reduces supply risk for long-term programs.
Regioisomeric analogs typically stocked by 1–3 suppliers with limited QC.
supply chain assurance QC documentation multi-vendor procurement

Optimal Research & Industrial Application Scenarios for 4-Fluoro-2-isopropoxyaniline (CAS 148583-65-7)


Medicinal Chemistry: MNK1/MNK2 Kinase Inhibitor Lead Optimization

This building block is the essential aromatic amine component for constructing thieno[2,3-d]pyrimidine-based MNK inhibitors, as demonstrated by the MNK-7g lead series (MNK1 IC₅₀ = 1.61 µM; MNK2 IC₅₀ = 3.02 µM) [1]. Procurement of 4-fluoro-2-isopropoxyaniline enables direct replication and expansion of the published SAR around this validated oncology target. The predicted BBB permeability (BBB Permeant: Yes; Consensus LogP 2.17) further supports CNS-penetrant kinase inhibitor development .

Agrochemical R&D: Flufenacet-Analog Herbicide Discovery

The compound (as its HCl salt) is a specified intermediate for synthesizing flufenacet analogs—selective pre-emergence oxyacetanilide herbicides targeting cell division in broadleaf and grassy weeds . The 4-fluoro/2-isopropoxy substitution pattern enables exploration of chemical space distinct from the parent flufenacet scaffold (which uses 4-fluoroaniline), potentially yielding differentiated weed-control spectra or environmental fate profiles [2].

Process Chemistry Scale-Up: Cost-Efficient Multi-Gram to Kilogram Synthesis

The published 98%-yield hydrogenation protocol (41.0 g from 49.3 g nitro precursor, using commercial 10% Pd/C catalyst) provides a robust, reproducible route suitable for scale-up from medicinal chemistry quantities to preclinical or pilot-plant supply . The high yield and minimal purification requirements (product used without further purification) translate directly to lower cost per gram and improved process mass intensity.

ADMET Property Optimization: Fluorinated Fragment Library Design

The distinct lipophilicity window of this regioisomer (XLogP3 2.1; Consensus LogP 2.17), intermediate between 2-fluoro-5-isopropoxyaniline (LogP ~1.90–2.20) and 5-fluoro-2-isopropoxyaniline (LogP ~2.38–2.78), makes it a valuable component in fluorinated fragment libraries for systematic ADMET property optimization . The topological polar surface area of 35.2 Ų and hydrogen bond donor/acceptor profile (1 donor, 3 acceptors) further support its utility in CNS drug design campaigns .

Application
Selection Property
Validation Focus
MNK1/MNK2 kinase inhibitor lead optimization
Literature-validated scaffold for target engagement
Kinase inhibition assay reproducibility and CNS permeability model verification
Flufenacet-analog herbicide discovery
Specified fluorinated aromatic amine intermediate
Weed-control spectrum differentiation and environmental fate profiling
Process chemistry scale-up
High-yield catalytic hydrogenation protocol (98%)
Cost-per-gram reduction and process mass intensity improvement
Fluorinated fragment library design
Distinct lipophilicity window (XLogP3 2.1) and low TPSA (35.2 Ų)
ADMET parameter optimization and CNS drug-design property tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-2-isopropoxyaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.